2,4-Difluoro-6-methoxy-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-6-methoxy-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of a six-membered ring. This particular compound is characterized by the presence of two fluorine atoms at positions 2 and 4, and a methoxy group at position 6. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methoxy-1,3,5-triazine typically involves the substitution of chlorine atoms in 2,4-dichloro-6-methoxy-1,3,5-triazine with fluorine atoms. This can be achieved through nucleophilic substitution reactions using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving reaction yields and reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Difluoro-6-methoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted triazines with various functional groups replacing the fluorine atoms.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-6-methoxy-1,3,5-triazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-6-methoxy-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, thereby affecting their function and activity . The specific molecular targets and pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- **2-Chl
2,4-Dichloro-6-methoxy-1,3,5-triazine: This compound is similar in structure but contains chlorine atoms instead of fluorine atoms.
2,4,6-Trifluoro-1,3,5-triazine: This compound has three fluorine atoms at positions 2, 4, and 6.
Eigenschaften
Molekularformel |
C4H3F2N3O |
---|---|
Molekulargewicht |
147.08 g/mol |
IUPAC-Name |
2,4-difluoro-6-methoxy-1,3,5-triazine |
InChI |
InChI=1S/C4H3F2N3O/c1-10-4-8-2(5)7-3(6)9-4/h1H3 |
InChI-Schlüssel |
FPOBWIYBOCLPOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.